2-Bromo-6-methoxy-4-(2-nitroprop-1-enyl)phenol
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Overview
Description
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of phenol, characterized by the presence of bromine, methoxy, and nitro groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. The brominated intermediate is then subjected to nitration to introduce the nitro group. The final step involves the addition of a propenyl group through a suitable reaction mechanism, such as electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions result in various substituted phenol compounds .
Scientific Research Applications
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to the compound’s reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the methoxy and propenyl groups.
1-Bromo-4-methoxy-2-nitrobenzene: Similar structure but differs in the position of the nitro group and the absence of the propenyl group
Uniqueness
2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol is unique due to the combination of bromine, methoxy, and nitro groups along with the propenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H10BrNO4 |
---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C10H10BrNO4/c1-6(12(14)15)3-7-4-8(11)10(13)9(5-7)16-2/h3-5,13H,1-2H3 |
InChI Key |
QLYHSPFQXJQEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(C(=C1)Br)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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